Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Description
Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate (CAS 1263215-44-6) is a thiophene derivative with the molecular formula C₁₃H₁₂FNO₂S and a molecular weight of 265.31 g/mol . Its structure features:
- An amino group at position 3 of the thiophene ring.
- A 2-fluorophenyl substituent at position 4.
- An ethyl ester moiety at position 2.
Thiophene derivatives are widely used as intermediates in pharmaceutical synthesis due to their versatility in forming heterocyclic scaffolds.
Properties
IUPAC Name |
ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTZJSDTBOTTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for functionalization that can lead to diverse chemical entities.
Synthetic Routes
- The synthesis typically involves multi-step reactions, including cyclization and substitution reactions. Optimized reaction conditions can enhance yield and purity, making it suitable for industrial applications.
| Synthetic Route | Reaction Type | Common Reagents |
|---|---|---|
| Cyclization | Nucleophilic | Base catalysts |
| Substitution | Electrophilic | Halogenating agents |
Biological Applications
Pharmacological Potential
- Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with specific molecular targets suggests possible therapeutic applications.
Mechanism of Action
- The compound may modulate enzyme activity or receptor signaling pathways through hydrogen bonding and hydrophobic interactions. Understanding these mechanisms is crucial for developing new drugs aimed at various diseases.
| Biological Activity | Target | Potential Application |
|---|---|---|
| Antimicrobial | Bacterial enzymes | Infection treatment |
| Anticancer | Tumor suppressor genes | Cancer therapy |
Material Science
Advanced Materials Synthesis
- This compound is utilized in creating advanced materials due to its electronic properties. It can be incorporated into polymer matrices or used as a precursor for conducting polymers.
Case Study 1: Anticancer Research
A study investigated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Organic Synthesis
In another research project, this compound was used as a building block in synthesizing novel thienopyrimidinone analogs. The resulting compounds demonstrated enhanced biological activity compared to their predecessors, showcasing the utility of this compound in drug discovery processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate with analogous compounds:
Physical and Analytical Properties
- Purity: High purity (>95%) is common, as seen in HPLC data for ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (>95%) and the target compound (>97%) .
- Thermal Stability: Melting points vary with substituents. For instance, ethyl 3-amino-4-(4-methyl-2-(tosylamino)thiazole-5-carbonyl)thiophene-2-carboxylate has a melting point of 293–294°C , while simpler analogs like methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate may exhibit lower thermal stability.
Biological Activity
Overview
Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family, which is characterized by its sulfur-containing five-membered aromatic ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.
- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions involving an appropriate amine and a halogenated thiophene derivative.
- Esterification : The carboxylate ester is formed through esterification reactions, usually involving a carboxylic acid and an alcohol in the presence of an acid catalyst.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function by inhibiting or activating these targets, leading to various biological effects. For instance, its anticancer activity could involve inhibiting specific kinases or inducing apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular Carcinoma (HePG-2) | 12.5 | |
| Breast Cancer (MCF-7) | 15.0 | |
| Prostate Cancer (PC-3) | 20.0 | |
| Colorectal Cancer (HCT-116) | 18.5 |
The compound's structure allows it to interact with cellular pathways that regulate cell proliferation and survival.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate varying degrees of activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Pseudomonas aeruginosa | Low |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Case Studies
Several case studies have explored the pharmacological applications of this compound:
- Study on Anti-inflammatory Effects : A study investigated the compound's ability to inhibit pro-inflammatory cytokines in vitro, revealing a potential mechanism for treating inflammatory diseases .
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to targets involved in cancer pathways, providing insights into its mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
